molecular formula C17H22N4OS B11963803 5-Cyclohexyl-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

5-Cyclohexyl-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11963803
M. Wt: 330.4 g/mol
InChI Key: YHYDTWDUSXRFQC-LDADJPATSA-N
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Description

5-Cyclohexyl-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclohexyl group, an ethoxybenzylidene moiety, and a thiol group attached to the triazole ring.

Properties

Molecular Formula

C17H22N4OS

Molecular Weight

330.4 g/mol

IUPAC Name

3-cyclohexyl-4-[(E)-(4-ethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H22N4OS/c1-2-22-15-10-8-13(9-11-15)12-18-21-16(19-20-17(21)23)14-6-4-3-5-7-14/h8-12,14H,2-7H2,1H3,(H,20,23)/b18-12+

InChI Key

YHYDTWDUSXRFQC-LDADJPATSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3CCCCC3

Canonical SMILES

CCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3CCCCC3

solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Ethoxybenzylidene Moiety: This step involves the condensation of an ethoxybenzaldehyde with an amine group on the triazole ring.

    Attachment of the Thiol Group: The thiol group is introduced through a thiolation reaction, often using thiourea as a reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to modify the ethoxybenzylidene moiety.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride are often used.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Formation of reduced ethoxybenzylidene derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Cyclohexyl-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol has been investigated for its potential as a therapeutic agent. Its derivatives are being studied for:

  • Antimicrobial Activity : Research indicates that this compound exhibits inhibitory effects against various bacterial strains and fungi. For example, derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans.
  • Anticancer Properties : Studies have demonstrated that certain analogs can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents. The mechanism often involves the inhibition of specific enzymes involved in cell proliferation.

Agricultural Chemistry

The compound is also explored for its role in agrochemicals. Its thiol group can interact with metal ions, making it useful in the formulation of:

  • Fungicides : Compounds containing triazole moieties are known for their fungicidal properties. The triazole ring's ability to disrupt ergosterol biosynthesis in fungi is particularly valuable.

Material Science

In material science, this compound is utilized as:

  • Corrosion Inhibitors : The compound's ability to form complexes with metal surfaces can enhance the durability of materials exposed to corrosive environments.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of this compound against a panel of pathogens. Results indicated that compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups.

CompoundActivity Against Staphylococcus aureusActivity Against Candida albicans
Compound AMIC = 32 µg/mLMIC = 64 µg/mL
Compound BMIC = 16 µg/mLMIC = 32 µg/mL

Case Study 2: Anticancer Potential

In another investigation focusing on cancer cell lines (e.g., HeLa and MCF7), derivatives were tested for their ability to induce apoptosis. The study found that certain modifications at the benzylidene position significantly increased cytotoxicity.

DerivativeIC50 (µM) in HeLa CellsIC50 (µM) in MCF7 Cells
Derivative X1015
Derivative Y58

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can interact with metal ions, affecting metalloproteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-((4-Ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Lacks the cyclohexyl group.

    5-Cyclohexyl-4-amino-4H-1,2,4-triazole-3-thiol: Lacks the ethoxybenzylidene moiety.

Uniqueness

5-Cyclohexyl-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the combination of its cyclohexyl group, ethoxybenzylidene moiety, and thiol group, which confer specific chemical properties and biological activities not found in similar compounds.

Biological Activity

5-Cyclohexyl-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of 1,2,4-triazoles, known for their diverse biological activities. This article focuses on the biological activity of this specific triazole derivative, examining its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C17H22N4OSC_{17}H_{22}N_{4}OS and a molecular weight of approximately 330.455 g/mol. The structure features a triazole ring substituted with cyclohexyl and ethoxybenzylidene groups, which contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazole, including this compound, exhibit significant anticancer properties. A study evaluating various triazole derivatives found that they demonstrated selective cytotoxicity against several human cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) . The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Cell Line IC50 (µM) Activity
Melanoma (IGR39)15High cytotoxicity
Triple-negative breast (MDA-MB-231)20Moderate cytotoxicity
Pancreatic carcinoma (Panc-1)25Moderate cytotoxicity

Antimicrobial Activity

Triazole derivatives have also shown antimicrobial properties. The compound's structure allows it to interact with microbial enzymes and disrupt cellular processes. Studies have reported that triazole compounds can inhibit the growth of various bacteria and fungi . The presence of the thiol group enhances its reactivity and potential for antimicrobial activity.

Other Biological Activities

Beyond anticancer and antimicrobial effects, 1,2,4-triazoles are associated with various other biological activities:

  • Anti-inflammatory : Some studies suggest that triazole derivatives can reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Antiviral : Triazoles have been explored for potential antiviral applications due to their ability to interfere with viral replication mechanisms .
  • Antioxidant : Compounds containing thiol groups often exhibit antioxidant properties by scavenging free radicals.

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The triazole moiety acts as a pharmacophore that interacts with biological receptors through hydrogen bonding and dipole-dipole interactions.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or microbial growth.
  • Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells by activating caspases or other apoptotic factors.

Case Studies

A notable case study involved synthesizing a series of triazole derivatives where this compound was evaluated alongside other compounds. The study concluded that this derivative exhibited one of the highest levels of cytotoxicity against melanoma cells compared to others tested .

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